2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of various chloroacetamide herbicides, revealing the complex metabolic activation pathways that lead to carcinogenic outcomes in rats. Although not directly related to the compound of interest, this research demonstrates the broader category of acetamide derivatives' metabolic and toxicological profiles, which can be crucial for understanding similar compounds' behavior in biological systems (Coleman et al., 2000).
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation
In this study, novel derivatives incorporating thiazole and tetrahydronaphthalene moieties were synthesized and evaluated for their anticancer potency across different cell lines. This research highlights the potential therapeutic applications of compounds with similar structural features, suggesting that derivatives like the compound of interest might also exhibit significant biological activities (Turan-Zitouni et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the WSB1 protein . WSB1 is a ubiquitin ligase subunit that has been shown to regulate hypoxia-driven tumor cell migration .
Mode of Action
The compound acts as a degrader of WSB1 . By degrading WSB1, it leads to the accumulation of the Rho GDP Dissociation Inhibitor 2 (RhoGDI2) protein . This results in the reversal of downstream F-actin expression and the formation of membrane ruffles , thereby interfering with cancer cells .
Biochemical Pathways
The degradation of WSB1 and the subsequent accumulation of RhoGDI2 affect the Rho signaling pathway . This pathway is crucial for the regulation of the actin cytoskeleton, which is involved in various cellular functions including cell migration .
Result of Action
The result of the compound’s action is the disruption of cancer cell migration . By interfering with the actin cytoskeleton through the Rho signaling pathway, the compound inhibits the ability of cancer cells to migrate . This shows promising anti-cancer metastasis effects in vivo .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Preliminary studies suggest that it may function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This could potentially reverse the expression of downstream F-actin and formation of membrane ruffles, and disturb the migration capacity of cancer cells .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-15-11-16(7-10-21(15)27-2)12-22(26)25-23-24-20(14-28-23)19-9-8-17-5-3-4-6-18(17)13-19/h7-11,13-14H,3-6,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZRYQTYARFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.